molecular formula C8H7Br2F B6196041 1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene CAS No. 2092187-76-1

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene

Cat. No.: B6196041
CAS No.: 2092187-76-1
M. Wt: 281.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, featuring bromine, fluorine, and methyl substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene can be synthesized through several methods:

  • Bromination of 3-(bromomethyl)-4-fluoro-2-methylbenzene: : This involves the bromination of 3-(bromomethyl)-4-fluoro-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) at room temperature.

  • Electrophilic Aromatic Substitution: : Another method involves the electrophilic aromatic substitution of 4-fluoro-2-methylbenzene with bromomethyl bromide (CH2Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions:

  • Nucleophilic Substitution: : The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. This reaction typically occurs under basic conditions.

  • Oxidation: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to remove the bromine atoms, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of 3-(hydroxymethyl)-4-fluoro-2-methylbenzene.

    Oxidation: Formation of 4-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 4-fluoro-2-methylbenzene.

Scientific Research Applications

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene depends on its application:

    In Organic Synthesis: It acts as a building block, undergoing various chemical reactions to form more complex structures.

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Material Science: It contributes to the formation of polymers with specific properties, influencing the material’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3-(bromomethyl)-2-methylbenzene: Similar structure but lacks the fluorine atom.

    1-bromo-4-(bromomethyl)-2-fluorobenzene: Similar structure but with different positions of the substituents.

    1-bromo-3-(chloromethyl)-4-fluoro-2-methylbenzene: Similar structure but with chlorine instead of bromine in the methyl group.

Uniqueness

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research.

Properties

CAS No.

2092187-76-1

Molecular Formula

C8H7Br2F

Molecular Weight

281.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.